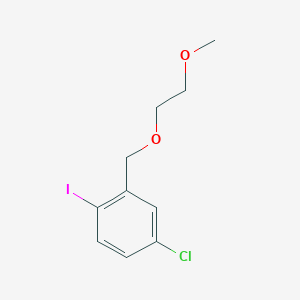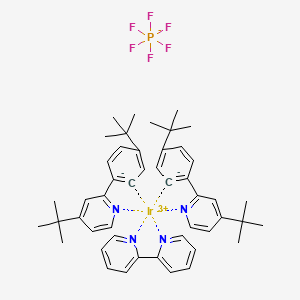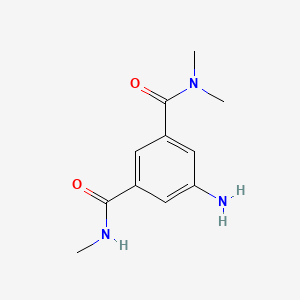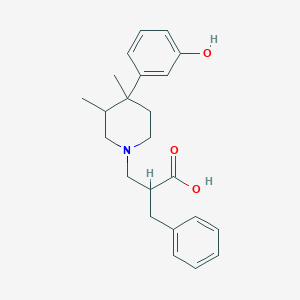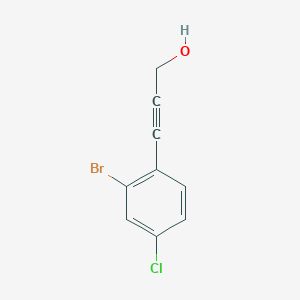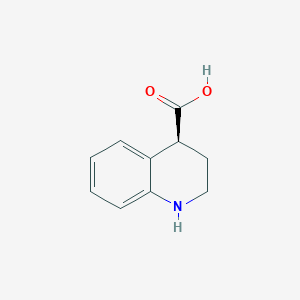
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline derivatives followed by carboxylation. One common method is the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then carboxylated using carbon dioxide under high pressure and temperature conditions. Another approach involves the use of chiral catalysts to ensure the production of the (S)-enantiomer specifically.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and carboxylation reactors allows for efficient large-scale production. Additionally, the implementation of chiral resolution techniques ensures the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can further saturate the quinoline ring, leading to fully saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various esters, amides, and other functionalized derivatives.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets such as enzymes or receptors. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the tetrahydro structure, making it less versatile in certain reactions.
1,2,3,4-Tetrahydroquinoline: Lacks the carboxylic acid group, limiting its functionalization potential.
2,3-Dihydroquinoline-4-carboxylic acid: Partially saturated, but with different reactivity and applications.
Uniqueness
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is unique due to its combination of a chiral center, a partially saturated quinoline ring, and a carboxylic acid functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(4S)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
LHJKXHUFXRHBBQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@H]1C(=O)O |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
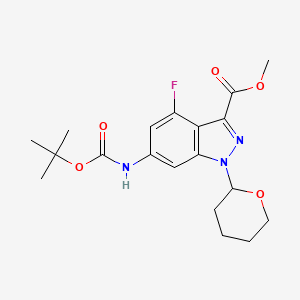
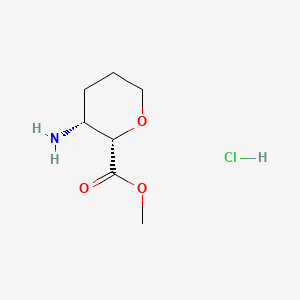
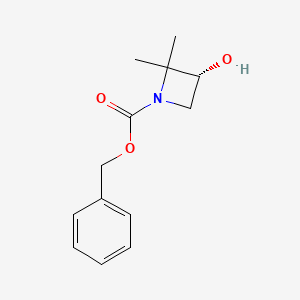
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
